![molecular formula C15H22N2O5S B2707013 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid CAS No. 1009540-53-7](/img/structure/B2707013.png)

2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

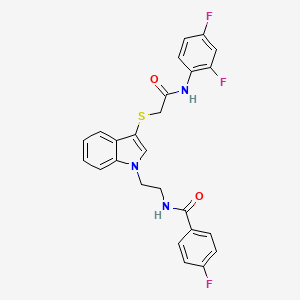

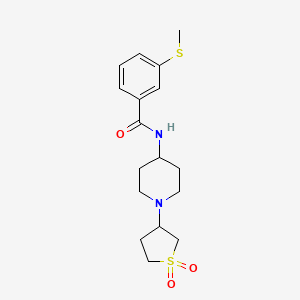

This compound is a product for proteomics research . It has a molecular formula of C15H22N2O5S and a molecular weight of 342.41 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group attached to an amino acid chain with a sulfonyl group . The sulfonyl group is attached to a dimethylamino group, which is a common functional group in organic chemistry.Applications De Recherche Scientifique

Environmental Impact and Toxicology

Perfluoroalkyl acids, including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are noted for their widespread use in industrial and consumer products. Their persistence in the environment and presence in human populations have raised significant health and environmental concerns. Studies have highlighted the developmental toxicity of these compounds, particularly their teratological potentials and postnatal developmental and reproductive effects in rodents, suggesting potential human health risks (Lau, Butenhoff, & Rogers, 2004). The environmental occurrence, fate, and effects of emerging fluoroalkylether substances, including PFAS alternatives like Gen-X and ADONA, have also been reviewed, indicating the need for further research to understand their impacts (Munoz, Liu, Duy, & Sauvé, 2019).

Biodegradation and Treatment

Research into the microbial degradation of polyfluoroalkyl chemicals has shed light on the potential pathways through which these persistent pollutants might be broken down in the environment. This includes the transformation of precursor chemicals into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), such as PFOA and PFOS, and highlights the importance of understanding microbial degradation pathways (Liu & Mejia Avendaño, 2013). Another study focused on the adsorption technologies for removing PFAS from water, emphasizing the challenges in adsorbent regeneration and the need for innovative solutions to address the persistence of these compounds (Gagliano, Sgroi, Falciglia, Vagliasindi, & Roccaro, 2019).

Health Risks and Regulatory Perspectives

Investigations into human exposure to PFAS through drinking water have highlighted the risks associated with these substances. The focus has been on understanding how PFAS, especially PFOS and PFOA, accumulate in humans and the potential health risks from exposure through contaminated water sources. This research underscores the importance of re-evaluating human health risks based on current exposure levels, particularly for vulnerable populations such as infants (Domingo & Nadal, 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-10(2)9-13(15(19)20)16-14(18)11-5-7-12(8-6-11)23(21,22)17(3)4/h5-8,10,13H,9H2,1-4H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYIJKFOYHUVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2706931.png)

![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B2706933.png)

![4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2706934.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2706936.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)

![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)

![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)